![molecular formula C18H16O7S B2776501 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 637750-35-7](/img/structure/B2776501.png)
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate” is complex. It contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic ethers, and 1 sulfonate .Scientific Research Applications
Scientific Research Applications
Synthesis and Characterization of Complexes
Compounds related to methanesulfonate have been explored for the synthesis and characterization of new materials and complexes. For example, diethyltin(methoxy)methanesulfonate has been used to synthesize three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These complexes exhibit unique structural motifs and potential for various applications, including catalysis and material science (Shankar et al., 2011).
Catalysis and Synthesis
Methanesulfonate esters and related compounds have been investigated for their roles in catalysis and organic synthesis. For instance, methanesulfonic acid has been utilized as a catalyst in the synthesis of bis(chromen-2-ones), showcasing its potential in facilitating chemical reactions with high yield and efficiency (Qi et al., 2014).
Material Science and Engineering
Research has also delved into the development of new materials using methanesulfonate derivatives. Ferrous methanesulfonate, for example, has been identified as an efficient and recyclable catalyst for the modification of alcohols and phenols under solvent-free conditions, indicating its utility in green chemistry and material processing (Wang et al., 2011).
Environmental Chemistry and Microbial Metabolism
Studies on methanesulfonic acid and its derivatives have extended into environmental chemistry and microbiology, exploring the biogeochemical cycling of sulfur and the microbial metabolism of methanesulfonic acid. These investigations provide insights into natural processes and potential biotechnological applications (Kelly & Murrell, 1999).
Mechanism of Action
Target of Action
The primary target of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in various physiological processes such as mood regulation, attention, and the fight-or-flight response .
Mode of Action
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate acts as a selective inhibitor of the noradrenaline reuptake . By inhibiting the reuptake of noradrenaline, it increases the concentration of noradrenaline in the synaptic cleft, thereby enhancing noradrenergic neurotransmission .
Pharmacokinetics
The compound is rapidly and extensively absorbed following oral administration . It is predominantly metabolized by the CYP3A4 isoenzyme in the liver . The protein binding of the compound is around 98% , indicating a high level of plasma protein binding which can affect the compound’s distribution within the body. The elimination half-life is approximately 12-12.5 hours , suggesting a relatively long duration of action. The compound is primarily excreted in the urine .
properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-3-22-14-6-4-5-7-15(14)24-17-11-23-16-10-12(25-26(2,20)21)8-9-13(16)18(17)19/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIQSLZUMNAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate |
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